

Determining Ensartinib IC50 Values Using Cell Viability Assays: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Ensartinib	
Cat. No.:	B612282	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ensartinib is a potent and selective small-molecule tyrosine kinase inhibitor (TKI) that primarily targets anaplastic lymphoma kinase (ALK).[1][2] ALK gene rearrangements are oncogenic drivers in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[2] [3] Ensartinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK tyrosine kinase domain, which prevents phosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition disrupts key cellular processes, leading to a reduction in tumor cell growth and an increase in programmed cell death (apoptosis).[1][3]

The half-maximal inhibitory concentration (IC50) is a critical parameter used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of cancer drug development, determining the IC50 value of a drug like **Ensartinib** is fundamental for assessing its potency and selecting appropriate cancer cell lines for further study. This document provides detailed application notes and protocols for determining the IC50 values of **Ensartinib** using common cell viability assays.

Application Notes

Principle of IC50 Determination







The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population in vitro. This is determined by treating cultured cancer cells with a range of drug concentrations and measuring cell viability after a specific incubation period. The resulting data is used to generate a dose-response curve, from which the IC50 value can be calculated.

Selecting an Appropriate Cell Viability Assay

Several assays can be used to measure cell viability, each with a different underlying principle. The choice of assay can depend on factors such as cell type, equipment availability, and potential for compound interference. Common methods include:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[4]
- CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent causes cell lysis, releasing ATP, which then participates in a luciferase reaction to produce a luminescent signal proportional to the number of viable cells.[5][6]
- Crystal Violet Assay: A simple and rapid colorimetric method where the crystal violet dye binds to proteins and DNA of adherent cells.[7][8] The amount of dye retained is proportional to the number of attached, viable cells after washing away dead, detached cells.[7][9]

Data Presentation: Ensartinib IC50 Values

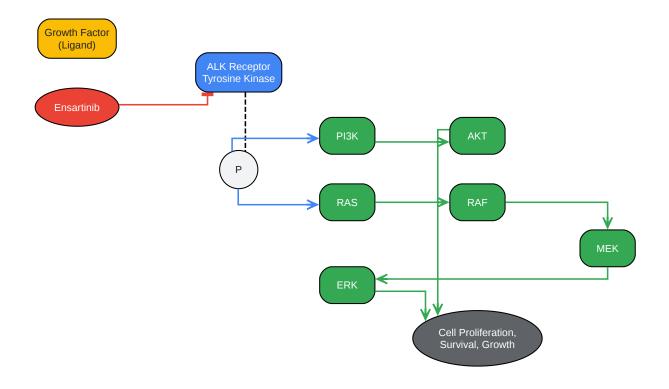
The potency of **Ensartinib** has been evaluated against wild-type ALK and various resistance-conferring mutants, as well as other kinases. The following table summarizes key IC50 values from preclinical studies.



Target	Cell Line / System	IC50 Value (nM)	Reference(s)
Wild-type ALK	In vitro kinase assay	< 0.4	[10]
ALK L1196M Mutant	In vitro kinase assay	< 0.4	[10]
ALK C1156Y Mutant	In vitro kinase assay	< 0.4	[10]
ALK G1202R Mutant	In vitro kinase assay	3.8	[10]
c-MET	In vitro kinase assay	1.8	[11]
c-MET amplified GAC cells	MKN-45	156	[11]
ROS1	In vitro kinase assay	< 1	[10][12]
EphA2, EphA1, EphB1	In vitro kinase assay	1-10	[10][12]

Mandatory Visualizations Ensartinib Mechanism of Action



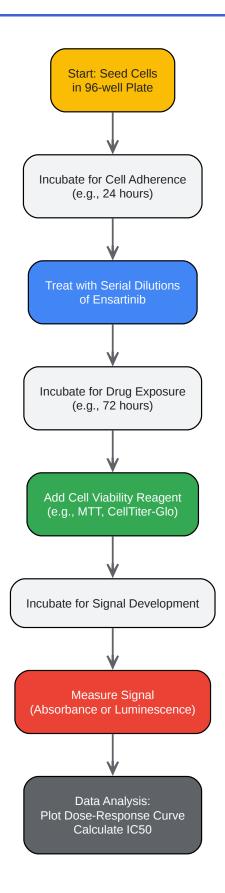


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Caption: ALK signaling pathway and the inhibitory action of **Ensartinib**.

General Workflow for IC50 Determination





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